molecular formula C22H21N3O4S2 B499934 N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide

Cat. No.: B499934
M. Wt: 455.6g/mol
InChI Key: MDBUCBMPPNASLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.6g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoyl group may produce benzyl alcohol derivatives.

Scientific Research Applications

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity . The benzoyl and thiophene moieties may also contribute to its biological effects by interacting with cellular components and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide is unique due to its combination of a piperazine ring, benzoyl group, and thiophene carboxamide moiety. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.

Properties

Molecular Formula

C22H21N3O4S2

Molecular Weight

455.6g/mol

IUPAC Name

N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H21N3O4S2/c26-21(20-10-5-15-30-20)23-18-8-4-9-19(16-18)31(28,29)25-13-11-24(12-14-25)22(27)17-6-2-1-3-7-17/h1-10,15-16H,11-14H2,(H,23,26)

InChI Key

MDBUCBMPPNASLO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)C4=CC=CS4

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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